Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate
Description
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at the 1-position and an m-tolylcarbamoyl moiety at the 3-position.
Properties
IUPAC Name |
benzyl 3-[(3-methylphenyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-7-5-11-19(13-16)22-20(24)18-10-6-12-23(14-18)21(25)26-15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHTWYKGASGUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Key Differences from Target Compound :
Substituent Diversity : The target compound’s m-tolylcarbamoyl group distinguishes it from the hydroxyl, oxo, or tosyl groups in the listed analogs. This substitution likely alters electronic properties and biological activity.
Research Findings and Functional Implications
The evidence lacks direct data on Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate. However, inferences can be drawn from structurally similar compounds:
- 1-Boc and 1-Ts : These derivatives emphasize the role of protecting groups (Boc, Ts) in stabilizing reactive intermediates during synthesis. Their successful isolation (via column chromatography) suggests that similar strategies could apply to the target compound .
- 1-Benzyl 3-methyl derivative : The presence of a benzyl group at the 1-position aligns with the target compound, but the additional hydroxy group at position 4 may introduce steric or electronic effects absent in the target.
Limitations and Knowledge Gaps
Absence of Direct Data: No experimental data (e.g., NMR, HRMS, bioactivity) for this compound are provided in the evidence.
Biological Activity
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies based on diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl and m-tolylcarbamate moiety. The structural formula can be represented as:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes.
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways. For example, related piperidine derivatives have been shown to act on chemokine receptors, impacting inflammatory responses .
- Enzyme Inhibition : Similar compounds have demonstrated inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
Anticancer Activity
This compound has shown promise in anticancer research. Studies indicate that derivatives of piperidine can induce apoptosis in cancer cells by modulating HDAC activity. This inhibition leads to the reactivation of tumor suppressor genes and the downregulation of oncogenes, resulting in reduced cell proliferation and increased apoptosis .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit specific chemokine receptors involved in the recruitment of inflammatory cells. For instance, piperidine-based compounds have been reported to antagonize CCR3, which is associated with allergic responses and asthma .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the piperidine ring for enhancing biological activity. Variations in the aromatic groups and their positions can significantly affect binding affinity and selectivity for biological targets. For example:
| Compound Variation | Binding Affinity (IC50) | Biological Activity |
|---|---|---|
| Benzyl derivative | Low nanomolar range | CCR3 antagonism |
| m-Tolyl substitution | Improved potency | HDAC inhibition |
These modifications allow for optimization of pharmacological properties while minimizing unwanted side effects.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- CCR3 Antagonists : A study demonstrated that benzyl-piperidines could effectively block CCR3-mediated eosinophil chemotaxis, suggesting potential applications in treating allergic conditions .
- HDAC Inhibitors : Research on related compounds indicated that they could induce growth arrest and differentiation in cancer cells by inhibiting HDACs, providing a basis for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
